molecular formula C20H21N3O B11505641 4-({[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]amino}methyl)benzonitrile

4-({[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]amino}methyl)benzonitrile

Cat. No.: B11505641
M. Wt: 319.4 g/mol
InChI Key: LUYAOUGNIDTIGI-UHFFFAOYSA-N
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Description

4-({[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]amino}methyl)benzonitrile is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their significant biological activities and are commonly found in natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]amino}methyl)benzonitrile typically involves multiple steps, starting with the preparation of the indole moiety. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . The resulting indole derivative can then be further modified to introduce the methoxy and methyl groups.

The next step involves the formation of the benzonitrile moiety, which can be achieved through a nucleophilic substitution reaction. This step typically requires the use of a strong base, such as sodium hydride, to deprotonate the indole nitrogen, followed by the addition of a benzonitrile derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-({[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]amino}methyl)benzonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-({[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]amino}methyl)benzonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-({[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]amino}methyl)benzonitrile involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind to various receptors and enzymes, modulating their activity. For example, it can inhibit the polymerization of tubulin, leading to cell cycle arrest and apoptosis in cancer cells . Additionally, the compound may interact with other cellular targets, such as DNA and proteins, to exert its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-({[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]amino}methyl)benzonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C20H21N3O

Molecular Weight

319.4 g/mol

IUPAC Name

4-[[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethylamino]methyl]benzonitrile

InChI

InChI=1S/C20H21N3O/c1-14-18(19-11-17(24-2)7-8-20(19)23-14)9-10-22-13-16-5-3-15(12-21)4-6-16/h3-8,11,22-23H,9-10,13H2,1-2H3

InChI Key

LUYAOUGNIDTIGI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(N1)C=CC(=C2)OC)CCNCC3=CC=C(C=C3)C#N

Origin of Product

United States

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